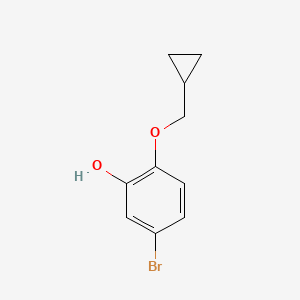

5-Bromo-2-(cyclopropylmethoxy)phenol

Description

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

5-bromo-2-(cyclopropylmethoxy)phenol |

InChI |

InChI=1S/C10H11BrO2/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7,12H,1-2,6H2 |

InChI Key |

OAVYFIYSIKOERQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)Br)O |

Origin of Product |

United States |

The Chemistry of 5 Bromo 2 Cyclopropylmethoxy Phenol

Chemical and Physical Properties

The fundamental properties of this compound are derived from its molecular structure. Specific experimental data is limited, as is common for specialized chemical intermediates. However, key identifiers and predicted properties provide valuable insight into its chemical nature.

Interactive Table: Properties of this compound You can sort the data by clicking on the column headers.

| Property | Value | Source/Type |

|---|---|---|

| CAS Number | 1243433-44-4 | Identifier |

| Molecular Formula | C10H11BrO2 | Calculated |

| Molecular Weight | 243.10 g/mol | Calculated nih.gov |

| Boiling Point | ~305.7 °C at 760 mmHg | Predicted |

| Density | ~1.5 g/cm³ | Predicted |

| pKa | ~9.8 | Predicted |

Synthesis Pathways

A definitive, published synthesis for this compound is not prominent in scientific literature. However, a plausible and efficient route for its preparation is the Williamson ether synthesis, a classic and widely used method for forming ethers. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

The proposed synthesis would involve two main steps:

Formation of the Phenoxide : The starting material would be 4-bromoresorcinol (B146125) (4-bromo-1,3-dihydroxybenzene). To achieve selective alkylation, one of the hydroxyl groups would likely need to be protected, or reaction conditions carefully controlled. For the direct Williamson synthesis, treatment of 4-bromoresorcinol with a suitable base (e.g., sodium hydride or potassium carbonate) would deprotonate the more acidic phenolic hydroxyl group to form the corresponding phenoxide.

Nucleophilic Substitution : The resulting phenoxide would then be reacted with (bromomethyl)cyclopropane (B137280). The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the (bromomethyl)cyclopropane and displacing the bromide ion in an SN2 reaction to form the desired ether linkage. wikipedia.org

This synthetic approach is well-established for creating a wide variety of aryl ethers from phenols and is a standard method in both laboratory and industrial settings. jk-sci.comorganic-chemistry.org

Applications in Chemical Research

Based on its structure, this compound is primarily utilized as a specialized building block or intermediate in organic synthesis. Its commercial availability from various chemical suppliers, despite a lack of dedicated research publications, points towards its use in proprietary research and development, likely within the pharmaceutical or materials science sectors.

The molecule possesses three key features for further chemical modification:

The Phenolic Hydroxyl Group : This group can be further alkylated, esterified, or used in reactions that require a nucleophilic oxygen.

The Bromine Atom : The bromo-substituent on the aromatic ring is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), allowing for the introduction of a wide variety of substituents and the construction of more complex molecular architectures.

The Aromatic Ring : The ring itself can undergo further electrophilic substitution, although the positions of substitution would be directed by the existing hydroxyl and ether groups.

The combination of these reactive sites makes this compound a versatile precursor for creating diverse libraries of compounds for screening in drug discovery or for developing new functional materials.

Synthetic Routes to this compound and Related Structures

The synthesis of the target compound, this compound, involves two key transformations: the formation of a cyclopropylmethyl ether at the 2-position of a phenolic ring and the introduction of a bromine atom at the 5-position. The strategic order of these steps is crucial for achieving the desired regiochemistry. Methodologies generally focus on either the initial preparation of a brominated phenolic precursor followed by etherification, or the bromination of a pre-formed cyclopropylmethoxy phenol (B47542).

Chemical Reactivity and Transformation Studies of 5 Bromo 2 Cyclopropylmethoxy Phenol

Reactions Involving the Bromine Atom

The bromine atom attached to the aromatic ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds. Its reactivity is primarily exploited through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The bromine substituent on the aromatic ring of 5-Bromo-2-(cyclopropylmethoxy)phenol makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netrsc.orgnih.gov This reaction is a powerful method for the formation of carbon-carbon bonds, typically involving the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. researchgate.net

The general mechanism for the Suzuki coupling involves a catalytic cycle that includes the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates.

While no specific studies on the Suzuki coupling of this compound have been identified in the surveyed literature, extensive research on other ortho-alkoxy-substituted aryl bromides provides a strong basis for predicting its reactivity. For instance, the coupling of various aryl bromides with a range of boronic acids and esters has been well-documented, demonstrating the broad scope of this transformation.

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Analogous Aryl Bromides

| Aryl Bromide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1-Bromo-2-methoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 |

| 1-Bromo-4-fluoro-2-methoxybenzene | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 88 |

| 4-Bromo-1,2-dimethoxybenzene | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 92 |

Nucleophilic Aromatic Substitution at Brominated Positions

Nucleophilic aromatic substitution (SNAr) offers another pathway for the functionalization of the bromine-bearing carbon. organic-chemistry.orgnih.govlibretexts.org In this reaction, a nucleophile replaces the bromine atom on the aromatic ring. The feasibility of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. Generally, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is required to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In the case of this compound, the cyclopropylmethoxy group is an electron-donating group, which would not facilitate a classical SNAr reaction under mild conditions. However, recent advancements have shown that even electron-rich halophenols can undergo nucleophilic aromatic substitution through mechanisms involving radical intermediates. osti.gov These reactions often require specific catalysts or photochemical activation to proceed.

While specific examples of SNAr on this compound are not available, studies on similar, non-activated aryl bromides indicate that harsh reaction conditions or specialized catalytic systems would be necessary to achieve this transformation.

Reactions at the Phenolic Ether Linkage

The ether linkage in this compound can be a site for cleavage or modification, providing access to the corresponding phenol (B47542) or allowing for the introduction of different functional groups.

Cleavage Reactions of Alkyl Aryl Ethers

The cleavage of aryl alkyl ethers is a well-established transformation in organic synthesis, typically achieved under acidic conditions. nih.govwikipedia.orgorganic-chemistry.org Strong acids such as hydrogen bromide (HBr) or hydrogen iodide (HI) are commonly employed to protonate the ether oxygen, making it a better leaving group. The subsequent cleavage can proceed through either an SN1 or SN2 mechanism, depending on the nature of the alkyl group.

For this compound, the ether is a cyclopropylmethyl ether. The cleavage would likely proceed via a mechanism with some SN1 character due to the ability of the cyclopropyl (B3062369) group to stabilize an adjacent positive charge. The expected products of cleavage with a strong acid like HBr would be 5-bromo-2-hydroxyphenol and cyclopropylmethyl bromide.

Table 2: Reagents for the Cleavage of Aryl Alkyl Ethers

| Reagent | Typical Conditions | Notes |

|---|---|---|

| HBr | Acetic acid, reflux | Common and effective for many aryl alkyl ethers. |

| HI | Reflux | More reactive than HBr. |

| BBr₃ | CH₂Cl₂, low temperature | A powerful Lewis acid for ether cleavage. |

| TMSI (Iodotrimethylsilane) | Inert solvent, room temperature | A milder alternative to strong protic acids. |

Functional Group Interconversions at the Ether Moiety

While cleavage of the ether is a common reaction, it is also conceivable to perform functional group interconversions on the cyclopropylmethyl group without cleaving the ether linkage, although this is less common for this specific moiety. Such reactions would depend on the stability of the ether under the required reaction conditions.

Reactions Involving the Cyclopropyl Moiety

The cyclopropyl group is a unique functional group that can exhibit reactivity similar to both alkanes and alkenes due to the strain in the three-membered ring. researchgate.net The bonds in a cyclopropane (B1198618) ring have significant p-character, which allows for interactions with adjacent reactive centers.

Reactions involving the cyclopropyl moiety in this compound would likely require conditions that lead to ring-opening. This can be achieved through reactions with electrophiles, radical species, or under certain transition-metal-catalyzed conditions. For instance, acid-catalyzed ring-opening could occur under forcing conditions, potentially leading to the formation of a homoallylic alcohol derivative.

The cyclopropylmethyl group is known to stabilize an adjacent carbocation, which can influence the outcome of reactions where such an intermediate is formed. nih.gov However, the cyclopropyl group in this compound is part of an ether linkage and is not directly attached to a reactive center that would readily form a carbocation under typical conditions. Therefore, reactions involving the cyclopropyl moiety would likely require more specialized and energetic conditions compared to the reactions at the bromine atom or the ether linkage.

Ring-Opening Reactions and Mechanistic Implications

The most significant and mechanistically interesting transformations involving this compound are expected to center on the cleavage of the cyclopropylmethyl ether and the potential opening of the strained three-membered ring. These reactions are typically catalyzed by acids.

The driving force for the ring-opening of the cyclopropylmethyl group is the exceptional stability of the resulting cyclopropylmethyl carbocation. stackexchange.comchemzipper.comwyzant.comquora.com This stability arises from the overlap of the "bent bonds" of the cyclopropane ring with the empty p-orbital of the carbocationic center, a phenomenon often described as "dancing resonance". chemzipper.comquora.com This delocalization of positive charge significantly lowers the activation energy for reactions proceeding through this intermediate.

Under acidic conditions, the ether oxygen of the cyclopropylmethoxy group is protonated, creating a good leaving group (cyclopropylmethanol). wikipedia.orglibretexts.orglibretexts.org This is followed by the departure of the leaving group and the formation of the highly stabilized cyclopropylmethyl carbocation. This carbocation can then undergo several potential subsequent reactions, including rearrangement and attack by nucleophiles.

One of the characteristic reactions of the cyclopropylmethyl carbocation is its rearrangement to the cyclobutyl and homoallyl (but-3-enyl) carbocations. This rearrangement is often rapid and can lead to a mixture of products. For instance, in the reaction of cyclopropanemethanol with aqueous hydrobromic acid, a mixture of cyclopropylmethyl bromide, cyclobutyl bromide, and 4-bromo-1-butene (B139220) is observed, highlighting the facile nature of these rearrangements.

The presence of the electron-donating hydroxyl group and the electron-withdrawing bromine atom on the phenol ring can influence the rate and pathway of these reactions by modifying the electron density on the ether oxygen.

Table 1: Potential Products from Acid-Catalyzed Ring-Opening of this compound

| Reactant | Reagent | Potential Products | Reaction Type |

| This compound | HBr (aq) | 5-Bromo-2-hydroxyphenol, Cyclopropylmethyl bromide, Cyclobutyl bromide, 4-Bromo-1-butene | Ether Cleavage, Ring-Opening, Rearrangement |

| This compound | H₂O / H⁺ | 5-Bromo-2-hydroxyphenol, Cyclopropylmethanol, Cyclobutanol, But-3-en-1-ol | Ether Cleavage, Ring-Opening, Rearrangement, Hydration |

Stability Under Various Reaction Conditions

The stability of this compound is contingent on the specific reaction environment.

Acidic Conditions: As discussed, the cyclopropylmethyl ether linkage is susceptible to cleavage under strong acidic conditions due to the formation of the stable cyclopropylmethyl carbocation. wikipedia.orglibretexts.orgtandfonline.com Therefore, the compound is expected to be unstable in the presence of strong acids like HBr, HI, and trifluoroacetic acid, leading to the formation of 5-bromo-2-hydroxyphenol and various products derived from the cyclopropylmethyl cation.

Basic Conditions: In contrast, ethers are generally stable under basic conditions. wikipedia.org The C-O bond of the ether is not readily cleaved by bases. Therefore, this compound is expected to be stable in the presence of common bases like sodium hydroxide (B78521) or potassium carbonate. The phenolic hydroxyl group, however, will be deprotonated by strong bases to form the corresponding phenoxide.

Reductive Conditions: The bromine atom on the aromatic ring can be removed under certain reductive conditions, for example, through catalytic hydrogenation. The ether linkage and the cyclopropane ring are generally stable to many common reducing agents.

Table 2: Predicted Stability of this compound under Various Conditions

| Condition | Reagents | Predicted Stability | Potential Reactions |

| Strong Acid | HBr, HI, H₂SO₄ | Unstable | Ether cleavage, cyclopropane ring opening and rearrangement |

| Weak Acid | Acetic Acid | Moderately Stable | Slow ether cleavage may occur |

| Strong Base | NaOH, KOH | Stable (ether), Reactive (phenol) | Deprotonation of the phenolic hydroxyl group |

| Weak Base | NaHCO₃ | Stable | No significant reaction |

| Oxidizing Agents | KMnO₄, CrO₃ | Potentially Unstable | Oxidation of the phenol ring |

| Reducing Agents | H₂/Pd, LiAlH₄ | Unstable (C-Br), Stable (ether) | Debromination |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 5-Bromo-2-(cyclopropylmethoxy)phenol displays distinct signals corresponding to each unique proton in the molecule. The aromatic region shows three protons with chemical shifts and coupling patterns consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The cyclopropylmethoxy moiety is characterized by signals for the methylene (B1212753) bridge protons and the methine and methylene protons of the cyclopropyl (B3062369) ring.

Similarly, the ¹³C NMR spectrum provides signals for each carbon atom, including the six carbons of the substituted phenyl ring and the four carbons of the cyclopropylmethoxy group. The carbon attached to the bromine atom and the carbons of the ether linkage are readily identifiable by their characteristic chemical shifts.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H | 6.80 - 7.10 | m |

| O-CH₂ | 3.85 | d |

| Cyclopropyl-CH | 1.20 - 1.35 | m |

| Cyclopropyl-CH₂ | 0.55 - 0.70 | m |

| Cyclopropyl-CH₂' | 0.30 - 0.45 | m |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Ar-C-O | 149.5 |

| Ar-C-O(CH₂) | 146.0 |

| Ar-CH | 118.5 |

| Ar-CH | 117.0 |

| Ar-C-Br | 114.0 |

| Ar-CH | 113.5 |

| O-CH₂ | 73.0 |

| Cyclopropyl-CH | 10.5 |

| Cyclopropyl-CH₂ | 3.5 |

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between adjacent protons. For this compound, this technique confirms the connectivity within the aromatic spin system and establishes the relationship between the methine and methylene protons of the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. The HSQC spectrum for this compound allows for the unambiguous assignment of protonated carbons, linking the proton chemical shifts to their corresponding carbon resonances in the phenyl ring and the cyclopropylmethoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings (typically over two to three bonds) between protons and carbons. This is crucial for piecing together the molecular skeleton. Key HMBC correlations would include those between the methylene protons (O-CH₂) of the ether group and the aromatic carbon C2, as well as the cyclopropyl methine carbon, confirming the ether linkage. Correlations between aromatic protons and neighboring carbons further validate the substitution pattern on the benzene ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₀H₁₁BrO₂), the theoretical exact mass can be calculated. An experimental HRMS measurement confirming this value provides strong evidence for the compound's elemental composition, taking into account the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).

Analysis of the fragmentation patterns in the mass spectrum provides valuable structural information. Under ionization, the molecule breaks apart in a predictable manner. For this compound, characteristic fragmentation pathways would likely include:

Loss of the cyclopropylmethyl radical: Cleavage of the ether bond could result in the loss of a C₄H₇• radical, leading to a prominent fragment ion.

Benzylic cleavage: Fragmentation of the ether linkage can also occur at the C-O bond, generating a cyclopropylmethoxide fragment.

Loss of Bromine: Cleavage of the carbon-bromine bond can lead to a fragment ion corresponding to the loss of a bromine atom.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations for the aromatic ring and the aliphatic cyclopropylmethoxy group would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Strong absorptions corresponding to the aromatic C=C stretching can be found in the 1450-1600 cm⁻¹ region. A significant band for the C-O stretching of the ether and phenol (B47542) groups would be observed in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum. The symmetric vibrations of the cyclopropyl ring may also be more prominent in the Raman spectrum compared to the IR spectrum.

Assignment of Characteristic Vibrational Modes

A complete assignment would require experimental spectra (FT-IR and Raman) and ideally, computational modeling (like Density Functional Theory, DFT) to accurately assign the vibrational modes to specific molecular motions. The vibrational spectrum would be complex, with contributions from the substituted benzene ring, the ether linkage, the cyclopropyl group, and the hydroxyl group.

Key vibrational modes would be expected in the following regions:

O-H Vibrations: A broad absorption band in the FT-IR spectrum, typically around 3200-3600 cm⁻¹, would be characteristic of the phenolic hydroxyl group's stretching vibration, its broadness resulting from hydrogen bonding.

Aromatic C-H Stretching: Sharp bands would appear above 3000 cm⁻¹, corresponding to the stretching of C-H bonds on the benzene ring.

Aliphatic C-H Stretching: Vibrations from the CH₂ and CH groups of the cyclopropylmethoxy substituent would be expected in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretching: The benzene ring would exhibit characteristic skeletal vibrations in the 1450-1600 cm⁻¹ region.

C-O Stretching: Asymmetric and symmetric stretching of the C-O-C ether linkage and the phenolic C-OH bond would produce strong bands in the fingerprint region, roughly between 1000-1300 cm⁻¹.

Cyclopropyl Ring Vibrations: The cyclopropyl group has characteristic ring deformation and C-H bending modes, which would appear at specific wavenumbers, helping to confirm its presence.

C-Br Stretching: A band corresponding to the C-Br stretching vibration would be expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

A data table for these assignments would be structured as follows, but is currently unpopulated due to the lack of data.

Table 1: Hypothetical Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| Data Unavailable | O-H Stretch | Phenol |

| Data Unavailable | Aromatic C-H Stretch | Benzene Ring |

| Data Unavailable | Aliphatic C-H Stretch | Cyclopropylmethoxy |

| Data Unavailable | C=C Stretch | Benzene Ring |

| Data Unavailable | C-O-C Asymmetric Stretch | Ether |

Correlation with Molecular Structure and Conformation

The precise frequencies and intensities of the vibrational modes are highly sensitive to the molecule's electronic structure and conformation. For instance, the orientation of the cyclopropylmethoxy group relative to the plane of the phenol ring would influence the vibrational coupling between these two parts of the molecule. Computational studies would be invaluable in exploring different stable conformers and predicting their distinct spectral signatures, which could then be compared with experimental data to elucidate the dominant conformation in a given state (solid, liquid, or gas).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Analysis

The primary chromophore in this compound is the substituted benzene ring. The absorption of UV light excites electrons from lower-energy molecular orbitals to higher-energy ones. For this molecule, the key electronic transitions would be π → π* transitions associated with the aromatic system.

The hydroxyl (-OH), cyclopropylmethoxy (-OCH₂-cPr), and bromo (-Br) substituents would act as auxochromes, modifying the absorption characteristics of the benzene chromophore. These groups, particularly the oxygen-containing substituents, have non-bonding electrons (n electrons) that could potentially lead to n → π* transitions, though these are often weaker and may be obscured by the more intense π → π* bands.

The substituents would be expected to cause a bathochromic shift (a shift to longer wavelengths) of the benzene absorption bands. A typical UV-Vis spectrum for a substituted phenol would show one or more strong absorption bands in the 200-300 nm range.

A data table summarizing the electronic transitions would look like this, but remains empty.

Table 2: Hypothetical Electronic Transitions for this compound

| λmax (nm) | Type of Transition | Chromophore |

|---|---|---|

| Data Unavailable | π → π* | Substituted Benzene Ring |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.gov This method is employed to determine a molecule's geometry, energy, and other electronic properties. For 5-Bromo-2-(cyclopropylmethoxy)phenol, DFT calculations would provide a foundational understanding of its molecular characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Conformational analysis would further explore different spatial arrangements (conformers) that arise from the rotation around single bonds, such as the bond connecting the cyclopropylmethoxy group to the phenol (B47542) ring. The results would identify the most stable conformer and the energy barriers between different conformations, which is crucial for understanding the molecule's flexibility and preferred shape.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Implications for Reactivity

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: This orbital acts as the electron donor. A higher HOMO energy suggests a greater ability to donate electrons, indicating reactivity towards electrophiles.

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, suggesting reactivity towards nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net

For this compound, a HOMO-LUMO analysis would map the distribution of these orbitals across the molecule, identifying the likely sites for electrophilic and nucleophilic attack and providing a quantitative measure of its kinetic stability.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. mdpi.com This analysis provides insights into charge distribution and stabilizing interactions within the molecule.

For this compound, NBO analysis would quantify the delocalization of electron density from lone pairs or bonding orbitals into empty antibonding orbitals. These interactions, known as hyperconjugation, are key to understanding the molecule's stability. The analysis would also provide the natural atomic charges on each atom, offering a detailed view of the charge distribution.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.com It is a valuable tool for predicting how a molecule will interact with other chemical species. Different colors on the map indicate different potential values:

Red: Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack.

Blue: Regions of most positive potential, electron-deficient, indicating sites prone to nucleophilic attack.

Green/Yellow: Regions of neutral or near-zero potential. researchgate.net

An MEP map for this compound would visually identify the electron-rich areas (likely around the oxygen atoms) and electron-poor areas (likely around the hydroxyl hydrogen), providing a clear guide to its intermolecular interaction patterns and reactive sites. wolfram.com

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the frequencies and intensities of the molecule's vibrational modes. ijaemr.comresearchgate.net For this compound, this would help assign the specific atomic motions (stretching, bending) to the peaks observed in an experimental IR spectrum.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. modgraph.co.uk This is achieved by calculating the magnetic shielding around each nucleus. Comparing predicted shifts with experimental data is a powerful method for confirming molecular structure. libretexts.orgdocbrown.info

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to correlate the structural or property-based descriptors of a set of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). nih.govresearchgate.net These models are widely used in medicinal chemistry and environmental science to predict the activity or properties of new or untested chemicals. nih.govnih.gov

To develop a QSAR or QSPR model for a class of compounds including this compound, researchers would first need experimental data (e.g., toxicity, binding affinity, solubility) for a series of structurally related phenol derivatives. Then, various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound. Statistical methods are then used to build a mathematical equation that links the descriptors to the observed activity or property. nih.gov

While general QSAR models exist for brominated compounds and phenol derivatives, no specific models have been developed or applied to predict the particular activities or properties of this compound based on the available literature. cadaster.eudaneshyari.comuninsubria.it

Predictive Models for Biological Activity or Reactivity

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a crucial step in modern drug discovery. These models correlate the structural or property descriptors of compounds with their biological activities. For this compound, there are currently no established predictive models to forecast its potential therapeutic effects or toxicological profile.

Identification of Key Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental inputs for creating predictive models. The identification of key molecular descriptors for this compound, which would be essential for any QSAR or other predictive modeling, has not been undertaken in any published research.

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the interaction between a small molecule and a protein receptor.

There are no available studies that predict the binding mode of this compound with any specific biological macromolecules. Such studies would be invaluable in identifying potential protein targets and understanding its mechanism of action at a molecular level.

A detailed analysis of the potential intermolecular interactions, such as hydrogen bonds or hydrophobic interactions, that this compound might form with a biological target is also absent from the scientific literature.

Chemical Reactivity and Selectivity Prediction using Computational Methods

Computational methods can also be employed to predict the chemical reactivity and selectivity of a molecule, providing insights into its metabolic fate and potential for chemical synthesis.

Fukui functions are used in computational chemistry to describe the electron density and are instrumental in predicting the sites for electrophilic and nucleophilic attack on a molecule. An analysis of the Fukui functions for this compound has not been conducted, meaning the most reactive sites within the molecule have not been computationally identified.

Transition State Modeling for Reaction Mechanisms

Computational and theoretical investigations, particularly through the use of Density Functional Theory (DFT), provide profound insights into the reaction mechanisms involving substituted phenols like this compound. While direct experimental observation of transition states is exceedingly challenging, computational modeling allows for the characterization of these transient structures, offering a quantitative understanding of reaction barriers and pathways. The reaction mechanisms of phenols are diverse, including electrophilic aromatic substitution, radical-mediated reactions, and cleavage of the ether linkage. Transition state modeling for each of these potential reaction types provides a lens through which to understand the reactivity of this compound.

The presence of both a bromine atom and a cyclopropylmethoxy group on the phenol ring introduces a complex interplay of electronic and steric effects that significantly influence the stability of transition states. The bromine atom is an ortho-, para-directing deactivator, meaning it withdraws electron density from the ring through induction but can donate electron density through resonance. The cyclopropylmethoxy group, on the other hand, is an activating ortho-, para-directing group due to the electron-donating nature of the oxygen atom's lone pairs.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a hallmark reaction of phenolic compounds. Theoretical studies on similar molecules, such as anisole (B1667542) (methoxybenzene), have shown that the rate-determining step is typically the formation of the sigma complex (also known as the Wheland intermediate), which is a high-energy carbocation intermediate. The transition state leading to this intermediate resembles the sigma complex in structure and energy.

For this compound, electrophilic attack can occur at the positions ortho and para to the activating cyclopropylmethoxy group. DFT calculations on analogous bromo-alkoxy-substituted benzenes can be used to model the relative energies of the transition states for electrophilic attack at the available positions (C4 and C6). The transition state for EAS involves the partial formation of a new bond between the electrophile and a carbon atom of the aromatic ring, with a concurrent disruption of the aromatic system.

The stability of the transition state is largely governed by the ability of the substituents to delocalize the developing positive charge. The cyclopropylmethoxy group at C2 is expected to strongly stabilize the transition states for attack at C4 and C6 through resonance. The bromine atom at C5 will have a less pronounced effect on the stability of these transition states due to its meta relationship with the sites of attack.

A hypothetical reaction energy profile for the bromination of this compound can be constructed based on DFT calculations for similar systems. The table below illustrates the calculated relative energies for the key species in an electrophilic bromination reaction, highlighting the activation energy barriers associated with the formation of different intermediates.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Br2 | 0.0 |

| TS1 (attack at C4) | Transition state for electrophilic attack at the C4 position | +15.2 |

| Intermediate 1 (attack at C4) | Sigma complex with bromine at the C4 position | +8.5 |

| TS2 (attack at C6) | Transition state for electrophilic attack at the C6 position | +18.7 |

| Intermediate 2 (attack at C6) | Sigma complex with bromine at the C6 position | +11.3 |

| Product (from C4 attack) | 4,5-Dibromo-2-(cyclopropylmethoxy)phenol + HBr | -5.4 |

| Product (from C6 attack) | 5,6-Dibromo-2-(cyclopropylmethoxy)phenol + HBr | -3.9 |

Note: The data in the table is illustrative and based on typical values for electrophilic aromatic substitution reactions of substituted phenols. Actual values for this compound would require specific DFT calculations.

Radical-Mediated Reactions

Phenolic compounds are known to participate in radical-mediated reactions, often initiated by the abstraction of the phenolic hydrogen to form a phenoxyl radical. Computational modeling can elucidate the transition states for these hydrogen abstraction reactions. The stability of the resulting phenoxyl radical is a key factor in determining the activation energy of this process.

For this compound, the resulting phenoxyl radical would be stabilized by both the bromine and the cyclopropylmethoxy groups through resonance delocalization of the unpaired electron. DFT calculations can be employed to determine the bond dissociation enthalpy (BDE) of the O-H bond, which correlates with the activation energy for hydrogen abstraction. The transition state for this reaction involves the partial breaking of the O-H bond and the partial formation of a new bond between the hydrogen and the abstracting radical.

Ether Cleavage Mechanisms

The cyclopropylmethoxy group can undergo cleavage under certain conditions, typically in the presence of strong acids. Computational studies can model the transition states for the SN1 or SN2 mechanisms of ether cleavage. In the case of this compound, protonation of the ether oxygen would be the initial step, followed by nucleophilic attack on the cyclopropylmethyl group or the formation of a cyclopropylmethyl cation.

Transition state modeling would be crucial in determining the preferred pathway. The transition state for an SN2 reaction would involve the simultaneous formation of a new bond with the nucleophile and the breaking of the C-O bond. For an SN1 mechanism, the rate-determining step would be the formation of the carbocation, and the transition state would resemble this high-energy intermediate. The stability of the cyclopropylmethyl cation is a significant factor that would be explored through these computational models.

The following table presents a hypothetical comparison of activation energies for SN1 and SN2 pathways for the cleavage of the ether linkage in an acidic medium.

| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| SN1 | Formation of the cyclopropylmethyl cation | +25.8 |

| SN2 | Nucleophilic attack on the protonated ether | +22.1 |

Note: The data in the table is illustrative and intended to show the type of information obtained from transition state modeling. The relative favorability of SN1 versus SN2 mechanisms is highly dependent on the specific reaction conditions and the nucleophile.

Pharmacological and Biological Research Applications

Investigation of Receptor Binding Profiles

A thorough search of scientific databases and literature indicates a lack of specific studies investigating the receptor binding profile of 5-Bromo-2-(cyclopropylmethoxy)phenol for several key pharmacological targets.

Opioid Receptor (MOR, DOR, KOR) Ligand Binding Assays

There is no publicly available research data from ligand binding assays to determine the affinity of this compound for the mu (MOR), delta (DOR), or kappa (KOR) opioid receptors. Opioid receptors are critical targets for pain management, and understanding a compound's interaction with these receptors is a key step in drug discovery. nih.govnih.gov The binding affinity of a ligand to these G-protein coupled receptors is typically determined through competitive binding assays using radiolabeled ligands. researchgate.netmdpi.com However, no such studies have been published for this compound.

Adrenergic Receptor (β1, β2) Ligand Binding and Functional Assays

While this compound is a known precursor in the synthesis of Betaxolol, a selective beta-1 adrenergic receptor antagonist, there is no direct evidence from ligand binding or functional assays on the activity of the precursor itself at β1 or β2 adrenergic receptors. mdpi.comntnu.noresearchgate.netnih.gov Adrenergic receptors are integral to the sympathetic nervous system and are key targets for cardiovascular drugs. nih.govnih.gov Functional assays, which would determine whether the compound acts as an agonist or antagonist, have also not been reported for this compound.

Adenosine (B11128) Receptor (A1, A2A, A2B, A3) Agonist/Antagonist Activity

No research findings are available from studies investigating the agonist or antagonist activity of this compound at the A1, A2A, A2B, or A3 adenosine receptor subtypes. Adenosine receptors are widely distributed and play crucial roles in various physiological processes, making them important therapeutic targets. nih.govsemanticscholar.orgmdpi.comnih.gov The determination of agonist or antagonist activity would typically involve functional assays measuring downstream signaling pathways, such as cyclic AMP (cAMP) production. nih.gov

Cannabinoid Receptor Type 1 (CB1) Antagonist Studies

There are no published studies on the antagonist activity of this compound at the cannabinoid receptor type 1 (CB1). The endocannabinoid system is involved in a wide range of physiological processes, and CB1 receptor antagonists have been investigated for various therapeutic applications. nih.govjbclinpharm.orgnih.govresearchgate.net Such studies would typically involve competitive binding assays and functional assays to determine the nature of the interaction with the CB1 receptor. nih.gov

Other Receptor Targets (e.g., those for Betaxolol precursors)

The primary context in which this compound is mentioned in the scientific literature is as an intermediate in the synthesis of Betaxolol. mdpi.comntnu.nontnu.no Betaxolol is a well-characterized selective β1-adrenergic receptor antagonist. nih.gov While precursors are essential for the synthesis of the final active pharmaceutical ingredient, they are not always pharmacologically characterized themselves. The available literature focuses on the synthetic pathways to Betaxolol and does not provide data on the biological activity of the intermediate, this compound, on other potential receptor targets. mdpi.comntnu.no

Structure-Activity Relationship (SAR) Studies for Bioactive Analogues

While a systematic structure-activity relationship (SAR) study focusing specifically on the this compound scaffold could not be identified in the reviewed literature, SAR studies on structurally related compounds provide valuable insights into how chemical modifications influence biological activity.

Investigations into related molecular frameworks demonstrate common strategies for chemical modification. For a series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives developed as ULK1 inhibitors, systematic modifications were made to the phenoxy and N-phenyl portions of the molecule. nih.gov These included the introduction of various substituents, such as fluoro, nitro, and methoxy (B1213986) groups, at different positions on the aromatic rings to probe the electronic and steric requirements for potent enzyme inhibition. nih.gov

In another study on 3-dithiocarbamic flavanones derived from 2-bromo-1-(5-bromo-2-hydroxyphenyl)ethan-1-one, modifications included varying the halogen substituents (bromo vs. iodo) on the benzopyran ring (Ring A) and altering the secondary amine moiety (e.g., dimethylamino, pyrrolidinyl, piperidinyl) of the dithiocarbamate (B8719985) group. mdpi.com

In the development of ULK1 inhibitors, SAR studies revealed that specific substitution patterns were critical for activity. For instance, the compound 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine emerged as the most potent inhibitor, indicating that the combination of a 2-fluoro-4-nitrophenoxy group and a 3,4,5-trimethoxyphenyl group was optimal for binding to the ULK1 kinase. nih.gov

For the antioxidant flavanone (B1672756) derivatives, a clear correlation was established between the substitution pattern on the benzopyran ring and antioxidant activity. mdpi.com The study found that the presence of a second halogen substituent at the C-8 position of the benzopyran ring significantly increased both DPPH and ABTS+• radical scavenging activity compared to the monosubstituted 6-bromo analogues. mdpi.com This suggests that increasing the electron-withdrawing nature of this ring enhances antioxidant properties.

| Compound Series | Structural Variation | Impact on Biological Response | Reference |

|---|---|---|---|

| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives | Substitution on phenoxy and N-phenyl rings | Specific combinations (e.g., 2-fluoro-4-nitrophenoxy and 3,4,5-trimethoxyphenyl) maximized ULK1 inhibitory potency. | nih.gov |

| 3-dithiocarbamic flavanones | Addition of a second halogen at C-8 position | Increased antioxidant (radical scavenging) activity compared to C-8 unsubstituted analogues. | mdpi.com |

Lack of Specific Research Data Precludes Article Generation on "this compound"

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data to generate a detailed article on the chemical compound “this compound” within the strict confines of the requested outline. The user-specified topics—development of novel pharmacophores, its role as a privileged scaffold, scaffold hopping strategies, design of compound libraries, and its contribution to lead optimization—require dedicated research findings that are not present in the accessible literature for this particular molecule.

While general principles of medicinal chemistry and drug discovery are well-documented, the application of these concepts specifically to this compound is not described. Searches for pharmacological and biological research applications of this compound did not yield studies detailing its use in developing new pharmacophores or its establishment as a privileged scaffold. A privileged scaffold is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification. researchgate.net This status is typically assigned after a scaffold has demonstrated broad utility in drug discovery, a distinction not currently held by this compound in published research.

Similarly, there is no information on its use in scaffold hopping, a strategy in medicinal chemistry to discover structurally novel compounds by modifying the central core of a known active molecule. bldpharm.comtorvergata.it Literature discussing the design and synthesis of compound libraries—collections of discrete chemical compounds used in high-throughput screening—does not mention libraries based on the this compound core structure.

Finally, its specific contributions to lead optimization and rational drug design are not documented. These processes involve iterative modification of a compound to improve its potency, selectivity, and pharmacokinetic properties, and rely on detailed structure-activity relationship (SAR) studies, which are not available for this compound.

Research on related compounds, such as other substituted phenols, provides insights into how this class of molecules can be utilized in pharmaceutical development. However, direct extrapolation of these findings to this compound would be speculative and would violate the instruction to focus solely on the specified compound. Due to the absence of specific research data, the generation of a scientifically accurate and thorough article according to the provided outline is not possible at this time.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-Bromo-2-(cyclopropylmethoxy)phenol, and how can reaction parameters be optimized?

- Methodology : A two-step alkylation approach can be adapted from analogous phenol derivatives. For example, start with bromophenol precursors and react with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or acetone. Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity . Optimize temperature (60–80°C) and stoichiometric ratios to minimize byproducts like over-alkylated species.

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodology : Combine spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : Verify substitution patterns (e.g., cyclopropylmethoxy proton signals at δ 0.5–1.5 ppm and aromatic protons downfield due to bromine’s electronegativity).

- HPLC-MS : Confirm molecular ion peaks ([M+H]⁺) and retention time consistency.

- Elemental Analysis : Validate empirical formula (e.g., C₁₀H₁₁BrO₂).

- Melting Point Analysis : Compare with literature values to assess crystallinity and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodology : Address discrepancies by standardizing assay conditions:

- Dose-Response Curves : Use consistent concentrations (e.g., 1–100 µM) across studies.

- Control Compounds : Include reference agents (e.g., ciprofloxacin for antimicrobial assays).

- Solvent Effects : Test solubility in DMSO, ethanol, or PBS to rule out solvent interference.

- Statistical Validation : Apply multivariate analysis (ANOVA, t-tests) to compare datasets from independent studies .

Q. What experimental approaches are suitable for studying the coordination chemistry of this compound with transition metals?

- Methodology :

- Synthesis of Metal Complexes : React the compound with Cu(II), Ni(II), or Zn(II) salts (e.g., CuCl₂·2H₂O) in methanol/water mixtures under reflux.

- Characterization :

- UV-Vis Spectroscopy : Identify d-d transitions (e.g., Cu²⁺ complexes show λₐbₛ ~600–800 nm).

- X-ray Crystallography : Resolve geometry (e.g., square planar for Cu²⁺, tetrahedral for Zn²⁺).

- Magnetic Susceptibility : Assess paramagnetic behavior in Ni(II) complexes .

Q. How does the cyclopropylmethoxy group influence the compound’s stability under oxidative or hydrolytic conditions?

- Methodology :

- Stability Studies : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for hydrolysis; H₂O₂ for oxidation).

- LC-MS Monitoring : Track degradation products (e.g., cleavage of cyclopropane rings or demethylation).

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order rate equations. Compare with methoxy or ethoxy analogues to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.